(4S,5S)-4,5-Diphenyl-4,5-dihydro-1H-imidazol-2-amine
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Overview
Description
(4S,5S)-4,5-Diphenyl-4,5-dihydro-1H-imidazol-2-amine is a chiral compound with significant interest in various fields of chemistry and biology. This compound features a unique structure with two phenyl groups attached to a dihydroimidazole ring, making it a valuable subject for research and application.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5S)-4,5-Diphenyl-4,5-dihydro-1H-imidazol-2-amine typically involves the condensation of benzaldehyde with glyoxal in the presence of ammonium acetate. The reaction is carried out under reflux conditions, followed by purification through recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(4S,5S)-4,5-Diphenyl-4,5-dihydro-1H-imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions include various imidazole and amine derivatives, which can be further utilized in different chemical and biological applications.
Scientific Research Applications
(4S,5S)-4,5-Diphenyl-4,5-dihydro-1H-imidazol-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of (4S,5S)-4,5-Diphenyl-4,5-dihydro-1H-imidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
(4S,5S)-1,2-dithiane-4,5-diol: Another chiral compound with a similar dihydro structure but containing sulfur atoms.
(4S,5S)-4-bromo-6-oxabicyclo[3.2.1]octan-7-one: A compound with a bicyclic structure and different functional groups.
Uniqueness
(4S,5S)-4,5-Diphenyl-4,5-dihydro-1H-imidazol-2-amine is unique due to its specific arrangement of phenyl groups and the dihydroimidazole ring. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C15H15N3 |
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Molecular Weight |
237.30 g/mol |
IUPAC Name |
(4S,5S)-4,5-diphenyl-4,5-dihydro-1H-imidazol-2-amine |
InChI |
InChI=1S/C15H15N3/c16-15-17-13(11-7-3-1-4-8-11)14(18-15)12-9-5-2-6-10-12/h1-10,13-14H,(H3,16,17,18)/t13-,14-/m0/s1 |
InChI Key |
CBPTYHIJJGRNTK-KBPBESRZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]2[C@@H](N=C(N2)N)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C2C(N=C(N2)N)C3=CC=CC=C3 |
Origin of Product |
United States |
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